2-methyl-2H-indazole-3-sulfonamide
Descripción general
Descripción
“2-methyl-2H-indazole-3-sulfonamide” is a compound that falls under the category of indazoles . Indazoles are important nitrogen-containing heterocyclic compounds that are widely present in bioactive natural products and drug molecules .
Synthesis Analysis
The synthesis of 2H-indazoles, such as “this compound”, can involve various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2H-indazole core, which is a type of indazole where the hydrogen atom is located at the 2-position of the indazole ring system . The compound also contains a sulfonamide group attached at the 3-position of the indazole ring .
Chemical Reactions Analysis
The chemical reactions involving 2H-indazoles can include C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization, and remote C–H functionalization at the benzene ring .
Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 211.24 . It is a powder that should be stored at room temperature .
Aplicaciones Científicas De Investigación
Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists
- A series of indazole arylsulfonamides, including derivatives of 2-methyl-2H-indazole-3-sulfonamide, were synthesized and examined as human CCR4 antagonists. These compounds, through modifications at various positions, demonstrated potent antagonist activity against CCR4, which is implicated in immune response modulation and has been a target for therapeutic intervention in diseases like cancer and asthma. The most potent compound identified was GSK2239633A, chosen for further development due to its high absorption and favorable pharmacokinetic profile Procopiou et al., 2013.
Anticancer Activity
- Indazole sulfonamide derivatives have been explored for their anticancer properties. A study on 2-(phenylsulfonyl)-2H-1,2,3-triazole demonstrated moderate activity against various cancer cell lines, indicating the potential of sulfonamide derivatives in cancer therapy. This highlights the significance of structural modifications in enhancing the biological activities of indazole sulfonamides Salinas-Torres et al., 2022.
Electrosynthesis of Sulfonylated Indazoles
- Electrochemical methods have been employed for the C3-H sulfonylation of 2H-indazoles, providing a metal and oxidant-free approach to synthesize sulfonylated indazole derivatives. This method highlights the versatility of electrosynthesis in generating biologically relevant sulfonamide compounds Mahanty et al., 2020.
Antioxidant Activity
- The synthesis and evaluation of sulfone/sulfonamide-linked bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles) have indicated that these compounds, including indazole sulfonamide derivatives, show significant antioxidant activity. This suggests their potential use in treating oxidative stress-related diseases Padmaja et al., 2014.
Carbonic Anhydrase Inhibitors
- Glycoconjugate benzene sulfonamides, derived from aryl and heteroaryl sulfonamides, have been studied for their inhibitory effect on carbonic anhydrases, a family of enzymes important for physiological functions and implicated in various diseases, including cancer. This research demonstrates the compound's potential in developing new cancer therapies Wilkinson et al., 2006.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Recent advances in the late-stage functionalization of 2H-indazoles, including the C3-functionalization of 2H-indazoles, have been summarized . This suggests that there is ongoing research interest in the development of new synthetic approaches to 2H-indazoles, which could potentially lead to the discovery of new compounds with improved properties and bioactivities.
Propiedades
IUPAC Name |
2-methylindazole-3-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-11-8(14(9,12)13)6-4-2-3-5-7(6)10-11/h2-5H,1H3,(H2,9,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUKBEWBYVHYRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=CC=CC2=N1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.